molecular formula C17H21BrFNO5 B12951920 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12951920
M. Wt: 418.3 g/mol
InChI Key: HTDWMPZCOACFFX-FZMZJTMJSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure. Let’s break it down:

    1-(tert-Butyl): This part of the name indicates the presence of a tert-butyl group (a bulky substituent) attached to the pyrrolidine ring.

    2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy): Describes the substitution pattern on the pyrrolidine ring. It includes a bromine atom and a fluorine atom on the phenyl group.

    pyrrolidine-1,2-dicarboxylate: Refers to the pyrrolidine ring with two carboxylate groups.

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific data on industrial production methods, here’s a general outline:

    Start with Pyrrolidine: Begin by synthesizing pyrrolidine, a five-membered ring compound.

    Functionalization: Introduce the tert-butyl group, bromine, and fluorine substituents using appropriate reagents and conditions.

    Esterification: Convert the carboxylic acid groups to esters using acid-catalyzed esterification.

    Purification: Purify the compound through recrystallization or chromatography.

Chemical Reactions Analysis

    Oxidation: The tert-butyl group can undergo oxidation to form the corresponding tert-butyl alcohol.

    Substitution: The bromine and fluorine atoms are susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Major products include the tert-butyl ester of the pyrrolidine-1,2-dicarboxylic acid and its derivatives.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate has diverse applications:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Agrochemicals: Potential use in crop protection.

    Materials Science: Its functional groups can be modified for various materials applications.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to related pyrrolidine derivatives. Its combination of tert-butyl, bromine, and fluorine substituents sets it apart.

Properties

Molecular Formula

C17H21BrFNO5

Molecular Weight

418.3 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H21BrFNO5/c1-17(2,3)25-16(22)20-9-11(8-14(20)15(21)23-4)24-10-5-6-13(19)12(18)7-10/h5-7,11,14H,8-9H2,1-4H3/t11-,14-/m0/s1

InChI Key

HTDWMPZCOACFFX-FZMZJTMJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C=C2)F)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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